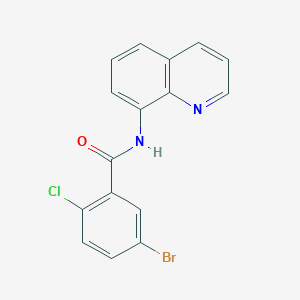![molecular formula C19H21ClN2O4 B3498280 N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3498280.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been reported to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide is its potent anti-cancer activity against various cancer cell lines. It has also been found to exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide. One of the areas of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide in vivo, which could provide valuable information for its clinical development. Furthermore, the potential of N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide as a therapeutic agent for other diseases such as inflammatory disorders and viral infections could also be explored.
Scientific Research Applications
N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anti-cancer activity against various cancer cell lines and has been shown to induce apoptosis in these cells.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-16-4-3-5-17(25-2)18(16)19(23)21-14-12-13(20)6-7-15(14)22-8-10-26-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMSKHXYHNBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3498200.png)
![2-(4-tert-butylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B3498203.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3498209.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3498224.png)
![2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3498233.png)
![1-[3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B3498235.png)
![2-bromo-N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498240.png)
![3-iodo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498247.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3498256.png)

![2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498286.png)

![2-(2-chlorophenoxy)-N-[3-chloro-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3498289.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3498298.png)